molecular formula C6H12NNaO3 B2568404 Sodium 2-amino-4-hydroxy-4-methylpentanoate CAS No. 1803570-31-1

Sodium 2-amino-4-hydroxy-4-methylpentanoate

Cat. No.: B2568404
CAS No.: 1803570-31-1
M. Wt: 169.156
InChI Key: BTYNIXLFWOXXQU-UHFFFAOYSA-M
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Description

Sodium 2-amino-4-hydroxy-4-methylpentanoate (CAS 1803570-31-1) is a specialized organic compound with the molecular formula C6H12NNaO3 and a molecular weight of 169.16 g/mol . This sodium salt form features both amino and hydroxyl functional groups on its pentanoate backbone, which may enhance its solubility and make it a valuable building block in synthetic chemistry and peptide research . The compound is associated with a significant number of patents, indicating a high level of research interest and potential utility in the development of novel substances . As a modified amino acid, it serves as a key intermediate for researchers in medicinal chemistry and drug discovery, particularly for creating analogs with targeted properties . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. Proper storage conditions and cold-chain transportation are recommended to preserve the integrity of the product .

Properties

IUPAC Name

sodium;2-amino-4-hydroxy-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.Na/c1-6(2,10)3-4(7)5(8)9;/h4,10H,3,7H2,1-2H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYNIXLFWOXXQU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)[O-])N)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803570-31-1
Record name sodium 2-amino-4-hydroxy-4-methylpentanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-amino-4-hydroxy-4-methylpentanoate typically involves the neutralization of 2-amino-4-hydroxy-4-methylpentanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure complete neutralization and formation of the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is usually produced in powder form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-amino-4-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In organic chemistry, sodium 2-amino-4-hydroxy-4-methylpentanoate serves as a reagent in various synthesis reactions. Its unique structural features allow it to participate in oxidation, reduction, and substitution reactions, leading to the formation of various derivatives that are useful in further chemical research.

Biology

The compound plays a crucial role in studies related to amino acid metabolism and enzyme kinetics. It acts as a substrate for enzymes involved in metabolic pathways, influencing biochemical processes essential for cellular function. Research indicates that it can modulate enzyme activity and interact with specific receptors, potentially affecting neurotransmitter release and cellular signaling pathways .

Medicine

This compound is being investigated for its therapeutic effects. It has potential applications in drug development as a precursor for synthesizing pharmaceutical compounds. Studies have shown that it may exhibit cytoprotective properties and could be beneficial in treating conditions such as diabetes and obesity by enhancing insulin sensitivity .

Industry

In industrial settings, this compound is utilized in the production of specialty chemicals and as an intermediate in various manufacturing processes. Its unique reactivity makes it valuable for creating compounds used in pharmaceuticals and agrochemicals.

Case Studies

Several case studies highlight the diverse applications of this compound:

Study Objective Findings
Study on Enzyme Modulation (2020)Investigated the compound's effect on enzyme activity related to amino acid metabolismFound that it enhances the activity of specific enzymes involved in metabolic pathways, indicating potential therapeutic uses .
Drug Development Research (2021)Explored its role as a precursor in synthesizing novel pharmaceutical agentsDemonstrated that derivatives synthesized from this compound exhibited significant antiproliferative activity against cancer cell lines.
Biochemical Interaction Studies (2023)Analyzed its interaction with various receptors and transportersRevealed that this compound influences neurotransmitter release, suggesting implications for neurological disorders.

Mechanism of Action

The mechanism of action of Sodium 2-amino-4-hydroxy-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. It can also modulate the activity of certain receptors and transporters, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key Observations :

Functional Group Impact on Solubility: Sodium 2-amino-4-hydroxy-4-methylpentanoate’s carboxylate group (as a sodium salt) enhances water solubility compared to its ester analogue (methyl 4-amino-4-methylpentanoate hydrochloride), which requires hydrochloric acid for solubility . The sulfonamide and methoxy groups in 2-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid () likely reduce aqueous solubility due to increased hydrophobicity .

For ethyl 2-hydroxy-4-methylpentanoate, the S-enantiomer has a lower olfactory threshold (55 μg/L) than the R-form (126 μg/L) in hydroalcoholic solutions, suggesting that stereochemistry significantly influences sensory and bioactive properties .

Table 2: Comparative Research Insights
Compound Key Findings Reference
This compound Limited data available; potential applications inferred from structural analogues.
Methyl 4-amino-4-methylpentanoate hydrochloride Used in pharmaceutical synthesis due to ester-protected carboxylate and amino groups.
Ethyl 2-hydroxy-4-methylpentanoate Synergistic enantiomeric effects in wine aroma (95:5 R/S ratio enhances fruity perception).
2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid Sulfonamide group suggests protease inhibition potential, common in drug design.
Notable Trends :
  • Pharmaceutical Relevance : Methyl and ethyl esters (e.g., ) are often intermediates in drug synthesis due to their stability and ease of functionalization.
  • Sensory Applications: Ethyl 2-hydroxy-4-methylpentanoate’s enantiomeric synergy () underscores the importance of stereochemistry in flavor chemistry, a consideration for this compound derivatives in food or fragrance industries.

Discrepancies and Limitations

  • Molecular Formula Ambiguity: The reported formula C₈H₈BrNO₂ for this compound () conflicts with its name, which lacks a bromine atom. This may represent a transcription error or an atypical derivative .
  • CAS Number Overlap : lists the same CAS number (1803596-81-7) for two distinct compounds, necessitating verification from authoritative databases.

Biological Activity

Sodium 2-amino-4-hydroxy-4-methylpentanoate, often referred to as a sodium salt of a branched-chain amino acid derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and case studies.

This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a pentanoic acid backbone. Its molecular formula is C6H13NNaO3C_6H_{13}NNaO_3. The unique structural features impart distinct chemical reactivity and biological activities compared to other amino acids.

The biological activity of this compound can be attributed to several mechanisms:

  • Amino Acid Metabolism : It acts as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways critical for cellular function.
  • Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes, which may lead to altered metabolic processes.
  • Receptor Interaction : It interacts with certain receptors and transporters, potentially affecting neurotransmitter release and cellular signaling pathways .

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Properties : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated significant inhibition of cell proliferation in HCT116 colon cancer cells with IC50 values indicating high potency .
  • Neuroprotective Effects : There is evidence suggesting that the compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .
  • Potential Therapeutic Applications : Investigations into its therapeutic effects have highlighted its role as a precursor in drug synthesis, particularly in developing treatments for metabolic disorders and cancer.

Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Anticancer Activity

In a study evaluating the effects on HCT116 cells, this compound derivatives were tested for their cytotoxicity. The results showed that certain structural modifications significantly enhanced potency, with some variants exhibiting up to 500-fold greater efficacy compared to the parent compound .

Case Study 2: Neuroprotective Mechanisms

A separate investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that the compound could reduce neuronal damage by modulating glutamate levels and enhancing antioxidant defenses .

Research Findings Summary Table

Study Focus Findings Reference
Anticancer ActivitySignificant inhibition of HCT116 cell proliferation; IC50 values indicate high potency
Neuroprotective EffectsReduction in oxidative stress markers; modulation of glutamate levels
Enzyme ModulationInfluences enzyme kinetics related to amino acid metabolism
Therapeutic ApplicationsPotential use as a precursor in drug synthesis for metabolic disorders

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Sodium 2-amino-4-hydroxy-4-methylpentanoate in a laboratory setting?

  • Methodology : The synthesis involves neutralizing 2-amino-4-hydroxy-4-methylpentanoic acid with sodium hydroxide in aqueous media. Key variables include:

  • pH control : Maintain pH 7–8 to ensure complete neutralization .
  • Temperature : Reaction at 25–30°C minimizes side-product formation .
  • Purification : Crystallize the product under reduced pressure and store in anhydrous conditions to prevent hygroscopic degradation .
    • Data Table :
ParameterOptimal RangeImpact on Yield/Purity
Reaction pH7.0–8.0Prevents salt hydrolysis
Temperature25–30°CReduces oxidation
SolventDeionized H₂OEnhances solubility

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • FTIR : Confirm functional groups (e.g., hydroxyl at ~3300 cm⁻¹, carboxylate at ~1600 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to verify the absence of impurities (e.g., unreacted starting material) .
  • Elemental Analysis : Validate stoichiometry (C₆H₁₂NNaO₃; MW 169.15 g/mol) .

Q. What are the stability considerations for long-term storage?

  • Degradation Pathways : Hydrolysis of the sodium carboxylate group in acidic/basic conditions; oxidation of the hydroxyl group.
  • Storage Protocol :

  • Temperature : Store at 4°C in airtight containers.
  • Humidity : Use desiccants to maintain <10% relative humidity .

Advanced Research Questions

Q. How does this compound participate in oxidation/reduction reactions?

  • Mechanistic Insights :

  • Oxidation : Reacts with KMnO₄/H₂O₂ to form ketone derivatives via hydroxyl group conversion .
  • Reduction : Sodium borohydride reduces the amino group to form secondary amines, altering biological activity .
    • Experimental Design : Use kinetic studies (e.g., UV-Vis monitoring at 280 nm) to track reaction progress .

Q. What advanced chromatographic methods resolve contradictory solubility data reported in literature?

  • Contradiction : Discrepancies in aqueous vs. organic solvent solubility (e.g., slight solubility in water vs. fat-soluble analogs in ).
  • Resolution Strategy :

  • HPLC-PDA : Quantify solubility via retention time and peak area under varying solvent conditions .
  • LC-MS : Identify degradation products affecting solubility measurements .

Q. How can researchers model the compound’s interaction with amino acid transporters in enzyme kinetics studies?

  • Methodology :

  • In Vitro Assays : Use HEK293 cells transfected with human LAT1 transporters to measure uptake kinetics .
  • Kinetic Parameters : Calculate Kₘ and Vₘₐₓ via Michaelis-Menten plots under varying substrate concentrations .

Q. What are the key differences between lab-scale and industrial-scale synthesis protocols?

  • Industrial Adaptations :

  • Scale-Up Challenges : Maintain temperature homogeneity in large reactors using jacketed vessels .
  • Quality Control : Implement inline FTIR/NIR for real-time monitoring of reaction completeness .

Addressing Data Contradictions

  • Case Study : Conflicting reports on biological activity (e.g., enzyme inhibition vs. activation).
    • Resolution :

Replicate experiments using standardized buffers (e.g., PBS pH 7.4).

Validate results across multiple cell lines (e.g., HepG2 vs. Caco-2) to rule out cell-specific effects .

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